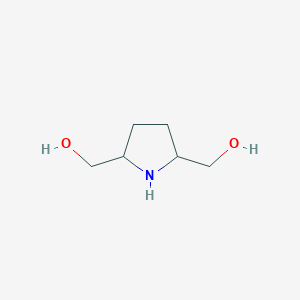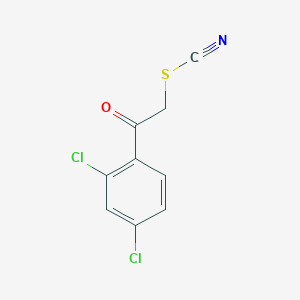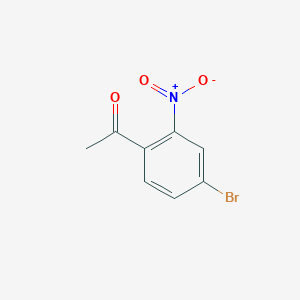
3-Bromo-2-nitrophenol
説明
3-Bromo-2-nitrophenol is a chemical compound that is part of the bromophenols family, which are known for their various applications in chemical synthesis and potential biological activities. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-2-nitrophenol often involves multi-step chemical reactions, including nitration, bromination, and nucleophilic substitution. For instance, a novel method for synthesizing 2-bromo-4-nitrophenol, which shares a similar structure with 3-Bromo-2-nitrophenol, starts with 2-methoxy-5-nitroaniline and proceeds through diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . Another related compound, 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane, is synthesized using Bisphenol A as a starting material, undergoing nitration and bromination . These methods highlight the importance of carefully controlled reactions to achieve the desired bromo- and nitro-substituted phenols.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-2-nitrophenol is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, Schiff-base molecules derived from bromo- and nitro-substituted phenols have been characterized to determine their molecular geometry and intramolecular interactions . The presence of bromine and nitro groups in these molecules can lead to strong intramolecular hydrogen bonding, affecting the molecular conformation and reactivity .
Chemical Reactions Analysis
Compounds like 3-Bromo-2-nitrophenol can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement to form unexpected isomers . These reactions demonstrate the reactivity of the bromo- and nitro-substituted aromatic compounds and their potential for generating novel chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and nitro-substituted phenols are influenced by their functional groups. The bromine atom is a heavy substituent that can affect the compound's density and boiling point, while the nitro group is an electron-withdrawing group that can impact the acidity of the phenol and its reactivity in electrophilic substitution reactions. The electronic properties of these compounds, such as polarizability and hyperpolarizability, can be theoretically calculated and interpreted to understand their behavior in different chemical environments . Additionally, the solubility of these compounds can vary depending on the solvent and the presence of other substituents on the phenol ring .
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Methodology : A study by Li Zi-ying (2008) discusses the synthesis of a compound structurally related to 3-Bromo-2-nitrophenol, providing insights into efficient, commercial-scale production methods for similar compounds (Li Zi-ying, 2008).
- Catalytic Applications : Gold nanoparticles stabilized by ionic liquids have been used for the reduction of nitrophenols, a category that includes 3-Bromo-2-nitrophenol, demonstrating their potential in catalysis and environmental applications (Sachin Thawarkar et al., 2018).
Environmental and Ecological Impact
- Atmospheric Behavior : Research on nitrophenols in the atmosphere, including compounds like 3-Bromo-2-nitrophenol, discusses their formation, sources, and environmental implications, highlighting the importance of understanding their atmospheric behavior (M. Harrison et al., 2005).
- Water Purification : A study focused on the use of organoclay for removing p-nitrophenol from water indicates potential applications for related compounds like 3-Bromo-2-nitrophenol in water purification processes (Qin Zhou et al., 2007).
Biochemical and Health-Related Research
- Biodegradation and Toxicity : The study of dehydrogenase activity inhibition in bacteria by phenolic compounds, including nitrophenols, provides insights into the environmental and health impacts of 3-Bromo-2-nitrophenol (C. O. Nweke et al., 2010).
- Photocatalytic Degradation : Investigation into the degradation of bromophenol blue by NiTiO3 nanoparticles under UV and visible light irradiation could inform similar studies on the degradation of 3-Bromo-2-nitrophenol (Y. Absalan et al., 2017).
Chemical Behavior and Analysis
- Chemical Separation : Research on separating specific bromo-nitrophenol compounds provides a foundation for understanding the solubility and separation properties of 3-Bromo-2-nitrophenol (Liu Qiao-yun, 2004).
- Reaction Mechanisms : A study discusses the unexpected Smiles rearrangement during the reduction of aryl substituted propionamides, which could be relevant to understanding the reaction pathways of 3-Bromo-2-nitrophenol (H. Buchstaller et al., 2004).
Unique Chemical Pathways
- Novel Catabolic Pathway : Research on a new bacterial strain capable of degrading 2-bromo-4-nitrophenol, a structurally similar compound, offers insights into the microbial degradation pathways that might also apply to 3-Bromo-2-nitrophenol (Yang Li et al., 2019).
Environmental Chemistry
- Spatiotemporal Behavior in Reactions : The study of complex behaviors in the bromate-4-nitrophenol reaction can provide a deeper understanding of the dynamic chemical behaviors of related compounds like 3-Bromo-2-nitrophenol (J. G. Bell et al., 2015).
Safety and Hazards
3-Bromo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .
特性
IUPAC Name |
3-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORDBJGOHYGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitrophenol | |
CAS RN |
76361-99-4 | |
| Record name | 3-Bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



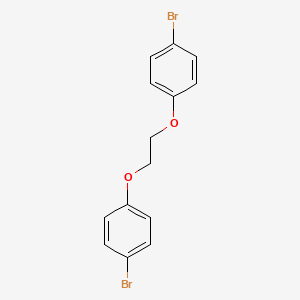
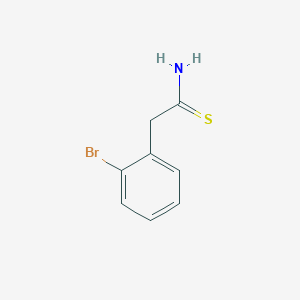
![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)


